1-Bromobutane-2,2-D2

概要

説明

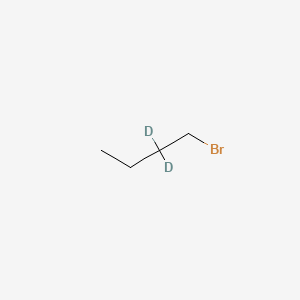

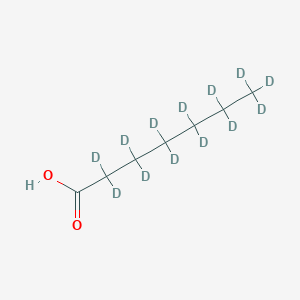

1-Bromobutane-2,2-D2, also known as deuterated 1-bromobutane, is a deuterium-labeled form of the organic compound 1-bromobutane (C4H9Br) . It is a colorless liquid that is insoluble in water, but soluble in ethanol and diethyl ether .

Synthesis Analysis

1-Bromobutane is a primary alkyl halide and is produced from bimolecular nucleophilic substitution reactions (Sn2). The synthesis of 1-bromobutane involves reacting butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid . The reaction between sodium bromide and sulfuric acid produces hydrobromic acid, which reacts with the butan-1-ol to produce 1-bromobutane .

Molecular Structure Analysis

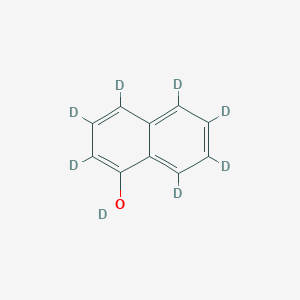

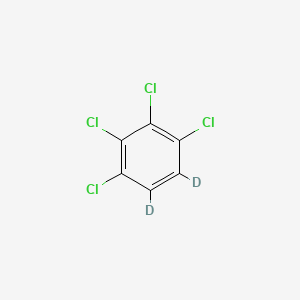

The molecular formula of this compound is C4H9Br . The structure includes a butyl group (four carbon atoms in a row) with a bromine atom attached to one end and two deuterium atoms attached to the second carbon atom .

Chemical Reactions Analysis

As a primary haloalkane, this compound is especially prone to SN2 type reactions . It is commonly used as an alkylating agent, and when combined with magnesium metal in dry ether, it forms the corresponding Grignard reagent .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.03 g/mol . It is a colorless liquid that is insoluble in water but soluble in ethanol and diethyl ether . The compound has a density of 1.276~279 at 20°C, a melting point of -112.4°C, and a boiling point of 101.6°C .

科学的研究の応用

Synthesis Improvement

1-Bromobutane is a fundamental compound in basic organic experiments, especially in university settings. Mao Wu-ta (2014) discusses the traditional synthesis process's problems and proposes modifications to simplify the procedure and enhance reaction efficiency (Mao Wu-ta, 2014).

ESR Spectroscopy Studies

M. Bonin, F. Williams (1971) studied the radiation damage in 1-bromobutane through ESR spectroscopy. They utilized aligned crystals to achieve well-resolved spectra, identifying the Br2−.. center and the n-butyl radical (Bonin, Williams, 1971).

Separation of Haloalkane Isomers

Jiarui Wu and colleagues (2022) highlighted the challenge of separating haloalkane isomers. They developed a solid supramolecular adsorption material, BrP[5]L, that achieved near-ideal selectivity in separating 1-/2-bromoalkane isomers (Wu et al., 2022).

Microwave Spectra Analysis

The microwave spectrum of 1-bromobutane was measured using chirped-pulse Fourier transform microwave spectroscopy by Soohyun Ka and colleagues (2015). They analyzed various conformers and rotational constants, providing insights into the properties of gas molecules (Ka et al., 2015).

Gas Chromatographic Quantification

C. B'hymer, K. Cheever (2005) developed a procedure to detect and quantify 1- and 2-bromopropane in human urine, using 1-bromobutane as an internal standard. This method is crucial for assessing the health concerns of workers exposed to bromopropanes (B'hymer, Cheever, 2005).

NMR Kinetics Study

T. A. Mobley (2015) described an organic chemistry experiment using 1H NMR spectroscopy to study the kinetics of the reaction between 1-bromobutane and iodide. This experiment helps students understand the concentration-dependence of organic substrates and nucleophiles (Mobley, 2015).

Surface Chemistry Analysis

D. Rampulla et al. (2006) investigated the enantioselective surface chemistry of chiral R-2-bromobutane on naturally chiral Cu surfaces. This study is significant for understanding the surface reactions of halogenated compounds (Rampulla et al., 2006).

Teaching and Educational Applications

Xinyun Zhao and colleagues (2018) employed short-video assisted teaching in organic chemistry laboratories, using the preparation of 1-bromobutane as a case study. This method enhanced undergraduates' understanding and efficiency in experimental content (Zhao et al., 2018).

作用機序

Mode of Action

. In these reactions, a nucleophile or base (often a biological target such as a protein or DNA molecule) interacts with the haloalkane, leading to the substitution of the halogen atom or the elimination of a molecule of hydrogen halide.

Biochemical Pathways

For instance, they can participate in the synthesis of alkenes through dehydrohalogenation . This process could potentially affect various metabolic pathways, depending on the specific context and conditions.

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of 1-Bromobutane-2,2-D2 are not well-studied. It is known that as a primary haloalkane, it is prone to S_N2 type reactions . It is commonly used as an alkylating agent .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity as a primary haloalkane. It is prone to S_N2 type reactions, which are bimolecular nucleophilic substitution reactions . This means it can react with a variety of nucleophiles, leading to the replacement of the bromine atom with the nucleophile .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that bromobutanes are generally stable under normal conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the effects of drugs can vary greatly between different species .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that bromobutanes can undergo phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that bromobutanes are lipophilic and can therefore pass through cell membranes .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that lipophilic compounds like bromobutanes can localize in various cellular compartments due to their ability to pass through lipid bilayers .

特性

IUPAC Name |

1-bromo-2,2-dideuteriobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)